
4-甲氧基苯甲酰胺-N-(6-氨基吡啶-3-基)
描述
N-(6-aminopyridin-3-yl)-4-methoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with an amino group at the 6-position and a methoxybenzamide group at the 3-position. Its molecular formula is C₁₄H₁₃N₃O₂.
科学研究应用
N-(6-aminopyridin-3-yl)-4-methoxybenzamide has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of N-(6-aminopyridin-3-yl)-4-methoxybenzamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels .
Mode of Action
N-(6-aminopyridin-3-yl)-4-methoxybenzamide interacts with its target, VEGFR2, by binding to it . This binding inhibits the receptor’s activity, leading to changes in the signaling pathways that are initiated by VEGFR2 .
Biochemical Pathways
The interaction of N-(6-aminopyridin-3-yl)-4-methoxybenzamide with VEGFR2 affects various biochemical pathways. The most significant of these is the VEGF signaling pathway, which is involved in angiogenesis, the process of new blood vessel formation . By inhibiting VEGFR2, N-(6-aminopyridin-3-yl)-4-methoxybenzamide disrupts this pathway, potentially leading to reduced angiogenesis .
Result of Action
The molecular and cellular effects of N-(6-aminopyridin-3-yl)-4-methoxybenzamide’s action primarily involve the inhibition of angiogenesis . By binding to and inhibiting VEGFR2, the compound can potentially reduce the formation of new blood vessels . This could have significant implications in various pathological conditions where angiogenesis plays a key role, such as cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminopyridin-3-yl)-4-methoxybenzamide typically involves the following steps:
Formation of 6-aminopyridin-3-ylamine: This can be achieved through the reduction of 6-nitropyridin-3-ylamine using reducing agents such as iron or hydrogen in the presence of a catalyst.
Coupling Reaction: The 6-aminopyridin-3-ylamine is then coupled with 4-methoxybenzoyl chloride using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: N-(6-aminopyridin-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of N-(6-nitropyridin-3-yl)-4-methoxybenzamide.
Reduction: Formation of N-(6-amino-3-nitropyridin-3-yl)-4-methoxybenzamide.
Substitution: Formation of N-(6-aminopyridin-3-yl)-4-hydroxybenzamide.
相似化合物的比较
N-(6-aminopyridin-2-yl)acetamide
N-(6-aminopyridin-3-yl)acetamide
N-(6-aminopyridin-3-yl)acrylate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
N-(6-aminopyridin-3-yl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-5-2-9(3-6-11)13(17)16-10-4-7-12(14)15-8-10/h2-8H,1H3,(H2,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVHIBAFSOHCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529188.png)
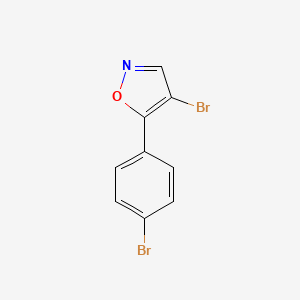
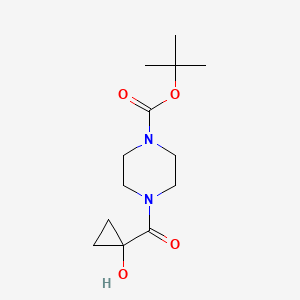
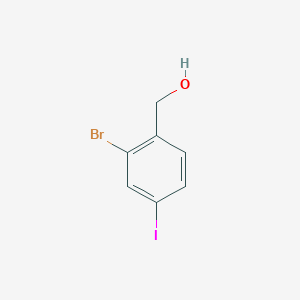
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B1529194.png)

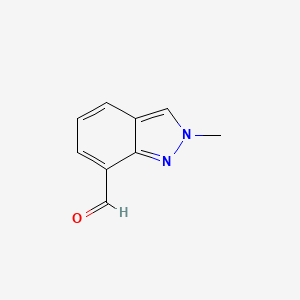
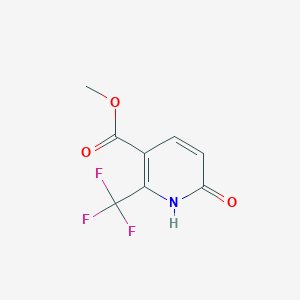
![(8S)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B1529204.png)
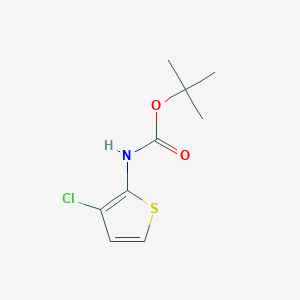
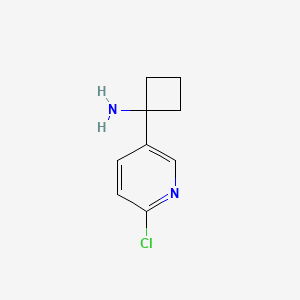
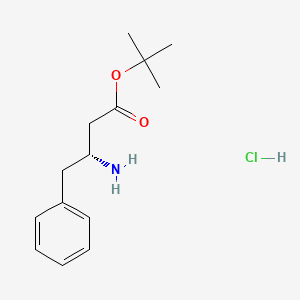
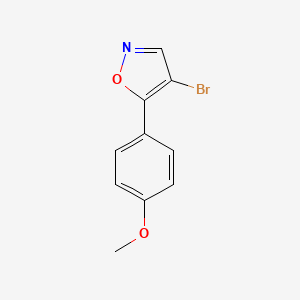
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid](/img/structure/B1529209.png)
